Ghesperidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hesperidin is a bioflavonoid occurring in high concentrations in citrus fruits . It has been associated with a great number of health benefits, including antioxidant, antibacterial, antimicrobial, anti-inflammatory, and anticarcinogenic properties .

Synthesis Analysis

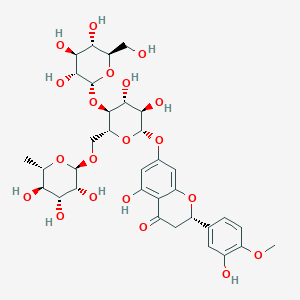

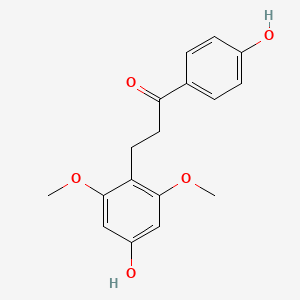

Hesperidin is a bioflavonoid found in citrus fruits. Structurally, hesperidin is a β-7-rutinoside of hesperetin consists of an aglycone, hesperetin, and a disaccharide, rutinose . The study presented an efficient and simple solution to improve the preparations of antioxidant complexes based on hesperidin .

Molecular Structure Analysis

The structure of the hesperidin/theasinensin A complex was characterized by (1)H-NMR, diffusion-ordered NMR spectroscopy, and rotating frame NOE spectroscopy, as well as theoretically by quantum mechanical calculations . The chemical structures of hesperidin and its aglycone, hesperetin, and its artificial glucoside, hesperidin mono-glucoside, are shown in Figure 1 .

Chemical Reactions Analysis

Hesperidin interacts with numerous recognized cellular targets and inhibits cancer cell proliferation by inducing apoptosis and cell cycle arrest . Another spectrophotometric method was based on the formation of hesperidin complex with Zn (II) in 70% (v / v) methanol at pH 3.1 (λ max 283 nm, logβ 2 = 17.01) .

Physical And Chemical Properties Analysis

Hesperidin (3,5,7-trihydroxyflavanone 7-rhamnoglucoside, hesperetin-7- O -rutino- side) belongs to flavanone compounds, one of the flavonoids subclasses . Its molecular formula is C28H34O15 .

Wissenschaftliche Forschungsanwendungen

Antiviral Agent

Hesperidin has been studied as a potential antiviral agent against SARS-CoV-2 . The COVID-19 pandemic has led to an urgent need for effective antiviral compounds, including those of natural origin like hesperidin . It’s also been used in a nasal drug delivery system to manage lung inflammation and cytokine storm syndrome in a mouse model of acute lung injury and acute respiratory distress syndrome .

Antioxidant

Hesperidin exhibits significant antioxidant activity . This activity contributes to its therapeutic effects in various diseases .

Anti-inflammatory

Hesperidin has shown anti-inflammatory properties . For example, it’s been found to be effective as an anti-rheumatic agent in both rats and mice, decreasing arthritis score, restoring bone damage, and improving joints along with suppressing synovial hyperplasia and the migration of inflammatory cells .

Anticancer

Hesperidin has demonstrated anticancer activities . However, more clinical investigations are needed to understand this phytochemical mechanism in different diseases, especially cancer .

Hepatoprotective

Hesperidin has hepatoprotective activities . It has positive effects on toxicities caused by drugs, metals, and chemicals .

Anti-diabetes

Hesperidin has shown anti-diabetes activities . Another potential application of hesperidin is in the management of diabetes .

Antimicrobial

Hesperidin has antimicrobial activities . It’s been found to have multiple biological effects to prevent diseases such as cardiovascular disease, diabetes, and cancer .

Wirkmechanismus

Target of Action

Hesperidin, a bioflavonoid found in a variety of nutritional supplements, is known to have various beneficial effects on blood vessel disorders and other conditions . It primarily targets the Aurora kinase B in humans . Aurora kinase B plays a crucial role in the regulation of the cell cycle, particularly during mitosis .

Mode of Action

Hesperidin interacts with its targets by reducing or inhibiting the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reducing microsomal triglyceride transfer protein (MTP) activity . It also seems to upregulate the LDL receptor . This leads to the reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of those lipoproteins, thereby lowering cholesterol levels .

Biochemical Pathways

Hesperidin can inhibit transcription factors or regulatory enzymes essential for controlling inflammation-linked mediators, including nuclear factor-kappa B (NF-κB), Inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) . It also activates the cellular protective machinery, including nuclear factor-erythroid-2-related factor-2 and heme-oxygenase-1, which are central to cell survival against oxidative stress .

Pharmacokinetics (ADME)

Hesperidin’s oral bioavailability is less than 20% due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes . It is quickly altered by environmental conditions such as temperature, pH, and light . Therefore, a viable strategy for improving hesperidin oral bioavailability is the development of nanoscale drug carriers .

Result of Action

Hesperidin exhibits significant antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities as well as anti-diabetes, antiadipogenic, antihypertensive, and antimicrobial activities . It also has multiple biological effects to prevent diseases such as cardiovascular disease, diabetes, and cancer . In addition, it has positive effects on toxicities caused by drugs, metals, and chemicals .

Action Environment

Environmental factors such as temperature, pH, and light can influence the action, efficacy, and stability of hesperidin . Soil environmental stresses, such as salt stress, water scarcity, heavy metal, and nutrition deficiency, influence the accumulation of secondary metabolism in medical plants . Therefore, these factors can potentially affect the concentration and efficacy of hesperidin in citrus fruits, its primary source.

Safety and Hazards

Caution is urged in its use in pregnancy or when breastfeeding, bleeding or blood clotting disorders, and allergy or intolerance to flavonoids. Hesperidin may interact with prescription drugs, such as blood thinners, blood pressure-lowering drugs (including calcium channel blockers), and certain anticancer drugs .

Zukünftige Richtungen

The results may provide a deeper insight into the mechanisms of Hesperidin and shows the gaps in our knowledge about Hesperidin . The findings drawn from this research may contribute to a more comprehensive understanding of the anticancer effects of Hesperidin and thus facilitate the future development of glioblastoma treatment .

Eigenschaften

IUPAC Name |

(2S)-7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O20/c1-11-23(39)25(41)28(44)32(49-11)48-10-21-31(54-34-29(45)26(42)24(40)20(9-35)52-34)27(43)30(46)33(53-21)50-13-6-15(37)22-16(38)8-18(51-19(22)7-13)12-3-4-17(47-2)14(36)5-12/h3-7,11,18,20-21,23-37,39-46H,8-10H2,1-2H3/t11-,18-,20+,21+,23-,24+,25+,26-,27+,28+,29+,30+,31+,32+,33+,34+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMBLRJLSYJQIZ-RBWYFKFWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O20 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

772.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ghesperidin | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-6-(2-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-oxoethyl) 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B3028038.png)

![tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B3028051.png)

![2-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B3028053.png)

![1-Boc-1,6-Diazaspiro[3.3]Heptane Hemioxalate](/img/structure/B3028054.png)

![1-Azaspiro[3.3]heptane hemioxalate](/img/structure/B3028055.png)

![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/structure/B3028056.png)

![2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B3028058.png)

![1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B3028059.png)